E3 Ligase Ligand-Linker Conjugates 22
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Overview
Description
Pomalidomide-PEG4-C2-NH2 is a synthesized compound that incorporates a Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Mechanism of Action
Target of Action
Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand and a 4-unit PEG linker . The primary target of this compound is the E3 ubiquitin ligase .
Mode of Action
The compound works by binding to its target, the E3 ubiquitin ligase, and the protein of interest (POI) simultaneously . This simultaneous binding induces ubiquitylation of the POI, leading to its degradation by the ubiquitin-proteasome system (UPS) . After the degradation of the POI, the compound is recycled to target another copy of the POI .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial mechanism for protein degradation in cells . By inducing the degradation of specific proteins, the compound can influence various cellular processes that these proteins are involved in.
Result of Action
The result of the compound’s action is the degradation of the targeted protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For instance, if the targeted protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms.
Biochemical Analysis
Biochemical Properties
Pomalidomide-PEG4-C2-NH2 plays a crucial role in biochemical reactions. It is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
The cellular effects of Pomalidomide-PEG4-C2-NH2 are primarily related to its role in the ubiquitin-proteasome system (UPS). As a part of a PROTAC molecule, it recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target .
Molecular Mechanism
The molecular mechanism of action of Pomalidomide-PEG4-C2-NH2 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-C2-NH2 involves the conjugation of Pomalidomide with a PEG4 linker. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Linker Attachment: The activated Pomalidomide is then reacted with a PEG4 linker that has an amine group at one end. This reaction is usually carried out at room temperature with continuous stirring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain Pomalidomide-PEG4-C2-NH2 with high purity.
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-C2-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, and involves the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group in the PEG4 linker can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules through peptide coupling reactions, utilizing reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Reagents: DCC, DMF, DIC, HOBt.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen), continuous stirring.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-PEG4-C2-NH2 with other molecules, which are used in the synthesis of PROTACs .
Scientific Research Applications
Pomalidomide-PEG4-C2-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of PROTACs for pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-C2-NH2: A similar compound with a shorter PEG linker.
Pomalidomide-PEG4-NH2: Lacks the C2 extension, making it slightly different in structure and function.
Uniqueness
Pomalidomide-PEG4-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker with a C2 extension. This structure provides optimal solubility and bioavailability, making it highly effective in the synthesis of PROTACs .
Biological Activity
E3 Ligase Ligand-Linker Conjugates 22, part of the broader class of Proteolysis Targeting Chimeras (PROTACs), represent a significant advancement in targeted protein degradation technology. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and implications in therapeutic applications.
Overview of this compound
This compound incorporates a pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker . This design allows for the selective recruitment of E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The ability to induce targeted protein degradation has profound implications for drug discovery and therapeutic interventions, particularly in oncology and other diseases where protein dysregulation is prevalent.
The mechanism by which this compound operates involves several key steps:
- Binding : The conjugate binds to both the target protein and an E3 ligase, forming a ternary complex.
- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
- Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.
This process is illustrated in the following table:
Step | Description |
---|---|
Binding | Formation of a ternary complex with target protein and E3 ligase |
Ubiquitination | Transfer of ubiquitin to the target protein facilitated by E3 ligase |
Degradation | Recognition and degradation of polyubiquitinated protein by the proteasome |
Biological Activity and Efficacy
Research has demonstrated that this compound effectively degrades specific target proteins in various cellular contexts. For instance, studies have shown that conjugates with optimal linker lengths can selectively degrade closely related isoforms of proteins, highlighting the importance of linker design in achieving desired selectivity and potency .
Case Studies
- Antitumor Activity : In a study examining the effects of pomalidomide-PEG4 conjugates, it was found that these compounds could effectively degrade FoxP3 in regulatory T cells (Tregs), enhancing antitumor immunity in both mouse and human models .
- Protein Isoform Selectivity : Research indicated that variations in linker length significantly influenced degradation selectivity between isoforms such as CDK4 and CDK6. The study revealed that certain PROTACs exhibited preferential degradation capabilities, achieving DC50 values below 10 nM for specific targets .
Research Findings
Recent advancements in PROTAC technology have underscored the critical role that linker composition plays in determining pharmacokinetic properties and overall efficacy. For example:
- Linker Length Optimization : Studies indicate that shorter linkers may enhance degradation efficiency by positioning the E3 ligase optimally for ubiquitination .
- Diverse Applications : E3 ligase ligand-linker conjugates are being explored for various therapeutic targets beyond cancer, including neurodegenerative diseases and viral infections .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHAPHCRDKBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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